molecular formula C20H22N2O4S B2753268 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide CAS No. 2035001-22-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide

Cat. No.: B2753268
CAS No.: 2035001-22-8
M. Wt: 386.47
InChI Key: OTURHGSBSIFMOE-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Cyclization Reactions

Chemical transformations of N-substituted benzamides and analogous compounds under various conditions have been explored. For instance, N-(2-Acylaryl)benzamides undergo Camps cyclization to yield quinolin-4(1H)-ones with high yields under specific conditions, highlighting a method for synthesizing heterocyclic compounds that could be pivotal in drug discovery and development (Mochalov et al., 2016). This demonstrates the potential of the subject compound for engaging in similar cyclization reactions, potentially leading to new heterocyclic structures of interest in medicinal chemistry.

Polymerization and Material Science

The polymerization of acrylamide derivatives and their applications in creating novel materials have been extensively studied. For example, homopolymers of N-acryloylmorpholine, a water-soluble bisubstituted acrylamide derivative, were synthesized using reversible addition-fragmentation chain transfer polymerization (RAFT), showcasing the versatility of acrylamide derivatives in polymer science (Favier et al., 2002). This suggests that "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide" could serve as a precursor for designing polymers with specific properties, such as biocompatibility or environmental responsiveness.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(6-4-15-3-5-18-19(12-15)26-14-25-18)21-13-16(17-2-1-9-24-17)22-7-10-27-11-8-22/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,21,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTURHGSBSIFMOE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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